molecular formula C19H12BrN B8707620 3-(10-Bromoanthracen-9-yl)pyridine

3-(10-Bromoanthracen-9-yl)pyridine

Cat. No.: B8707620
M. Wt: 334.2 g/mol
InChI Key: JASUVWIDROMORN-UHFFFAOYSA-N
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Description

3-(10-Bromoanthracen-9-yl)pyridine is a heterocyclic compound featuring an anthracene core substituted with a bromine atom at position 10 and a pyridine ring at position 7. The pyridine moiety is attached at its 3-position, distinguishing it from positional isomers. This compound belongs to a class of anthracene derivatives widely studied for their applications in organic electronics, photochemistry, and as intermediates in pharmaceutical synthesis.

The synthesis of related anthracene-pyridine hybrids typically involves cross-coupling reactions. For example, 2-(10-bromoanthracen-9-yl)pyridine was synthesized via a palladium-catalyzed coupling in anhydrous dimethylformamide (DMF), yielding 78% .

Properties

Molecular Formula

C19H12BrN

Molecular Weight

334.2 g/mol

IUPAC Name

3-(10-bromoanthracen-9-yl)pyridine

InChI

InChI=1S/C19H12BrN/c20-19-16-9-3-1-7-14(16)18(13-6-5-11-21-12-13)15-8-2-4-10-17(15)19/h1-12H

InChI Key

JASUVWIDROMORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CN=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

The position of the pyridine substituent on the anthracene core significantly influences molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substitution Pattern Key Data/Applications
2-(10-Bromoanthracen-9-yl)pyridine C₁₉H₁₂BrN 334.21 g/mol Pyridine at C2, Br at C10 NMR δ 8.90 (d, J=5.8 Hz)
4,4'-(9,10-Anthracenediyl)bis-pyridine C₂₄H₁₆N₂ 332.40 g/mol Pyridine at C9 and C10 Used in coordination polymers
9-Bromo-10-phenylanthracene C₂₀H₁₃Br 333.22 g/mol Br at C9, phenyl at C10 Baseline for bromoanthracenes

Key Observations:

  • Electronic Effects: The electron-withdrawing pyridine ring alters the electron density of the anthracene core compared to non-heteroaromatic analogs (e.g., 9-Bromo-10-phenylanthracene). This impacts photophysical properties, such as absorption/emission spectra.
  • Steric Considerations : The 3-pyridyl substitution in the target compound may introduce distinct steric interactions compared to 2- or 4-pyridyl isomers, affecting packing in crystal structures or solubility.

Physicochemical Properties

  • Solubility : Pyridine-containing analogs exhibit improved solubility in polar solvents compared to purely aromatic anthracenes (e.g., 9-Bromoanthracene) due to the nitrogen lone pair in pyridine.
  • Thermal Stability : Anthracene derivatives with bulky substituents (e.g., bis-pyridine at C9/C10) may show enhanced thermal stability, relevant for materials science applications .

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